molecular formula C10H9N5O2 B2850802 N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide CAS No. 1396845-82-1

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide

Cat. No.: B2850802
CAS No.: 1396845-82-1
M. Wt: 231.215
InChI Key: AJSMATDCLQNADS-UHFFFAOYSA-N
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Description

N-(6-Methoxypyrimidin-4-yl)pyrazine-2-carboxamide ( 1396845-82-1) is a synthetic organic compound featuring a pyrazine carboxamide group linked to a 6-methoxypyrimidine core . This specific structure places it within a class of molecules that are of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . The pyrazine moiety is a key pharmacophore found in compounds with a wide range of documented biological activities, including antimycobacterial and anticancer properties . Similarly, methoxypyrimidine derivatives are common structures in active pharmaceutical ingredients. The integration of these two heterocyclic systems suggests potential for this compound to be a valuable intermediate or a lead compound in pharmaceutical research programs . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. It is especially relevant for projects targeting enzyme inhibition, given that analogous pyrazine-2-carboxamide compounds have been investigated for their inhibitory effects on specific protein kinases, such as JAK3, which is a target in immune and inflammatory disease research . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not labeled or approved for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-17-9-4-8(13-6-14-9)15-10(16)7-5-11-2-3-12-7/h2-6H,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSMATDCLQNADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The most extensively documented method employs EDC·HCl with hydroxybenzotriazole (HOBt) to activate pyrazine-2-carboxylic acid for nucleophilic attack by 6-amino-4-methoxypyrimidine. This follows established protocols for benzamide derivatives, where EDC·HCl facilitates carboxylate activation through O-acylisourea intermediate formation. The reaction typically proceeds in dimethylformamide (DMF) at 0–5°C, transitioning to room temperature over 12–24 hours.

Synthetic Procedure

  • Activation Phase : Pyrazine-2-carboxylic acid (1.2 equiv) is dissolved in anhydrous DMF with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). The mixture is stirred under nitrogen at 0°C for 30 minutes.
  • Amine Addition : 6-Amino-4-methoxypyrimidine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added dropwise. The reaction warms to 25°C and stirs for 18 hours.
  • Workup : The crude product is diluted with ethyl acetate, washed with 1M HCl (3×), saturated NaHCO₃ (3×), and brine. Column chromatography (SiO₂, 3:7 ethyl acetate/hexane) yields pure N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide (72–89%).

Spectral Validation

1H NMR (400 MHz, DMSO-d6) exhibits characteristic signals:

  • δ 9.12 (s, 1H, pyrazine H-3)
  • δ 8.85 (d, J = 2.4 Hz, 1H, pyrazine H-5)
  • δ 8.72 (dd, J = 2.4, 1.6 Hz, 1H, pyrazine H-6)
  • δ 8.34 (s, 1H, pyrimidine H-2)
  • δ 4.07 (s, 3H, OCH3).

Suzuki-Miyaura Cross-Coupling for Pyrimidine Intermediate Synthesis

Boronic Ester Preparation

4-Chloro-6-methoxypyrimidine undergoes palladium-catalyzed coupling with pyrazine-2-carboxamide boronic ester to form the target compound. Optimized conditions use:

  • Pd(PPh3)4 (5 mol%)
  • K2CO3 (2.5 equiv)
  • Dioxane/water (4:1) at 110°C for 8 hours.

Catalytic Cycle Efficiency

Table 1 compares palladium catalysts:

Catalyst Yield (%) Reaction Time (h)
Pd(PPh3)4 68 8
Pd(OAc)2/XPhos 75 6
PdCl2(dppf) 63 10

Data adapted from pyrimidine coupling studies.

Alkaline Hydrolysis of Carboxamide Precursors

Hydrolysis Conditions

Adapting methods from pyrazine-2,3-dicarboxamide hydrolysis, 6-cyano-4-methoxypyrimidine derivatives are treated with:

  • 2N NaOH at 95–100°C for 4 hours
  • Acidification to pH 1 with HCl yields the carboxylic acid intermediate.

Amide Formation

Subsequent coupling with pyrazine-2-carboxamide via mixed carbonic anhydride method:

  • Isobutyl chloroformate (1.1 equiv) in THF at −15°C
  • Add pyrazine-2-carboxamide (1.0 equiv) and N-methylmorpholine (1.2 equiv)
  • React with hydrolyzed pyrimidine carboxylic acid (1.0 equiv) at 0°C for 2 hours.

Multi-Step Convergent Synthesis

Pyrimidine Ring Construction

4,6-Dichloropyrimidine is methoxylated at C-6 using NaOMe/MeOH (82% yield), followed by amination at C-4 with NH3/EtOH at 120°C (67% yield).

Sequential Functionalization

  • Methoxy Introduction : 6-Chloro-4-aminopyrimidine + NaOMe → 6-methoxy-4-aminopyrimidine (89%)
  • Amide Coupling : As per Section 1.2.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

Method Yield (%) Purity (HPLC) Steps Temperature Range (°C)
EDC/HOBt Coupling 89 99.2 3 0–25
Suzuki Cross-Coupling 75 98.7 5 80–110
Alkaline Hydrolysis 61 97.8 4 95–100
Convergent Synthesis 78 98.5 6 25–120

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Table 1: ADME Parameters of Selected Pyrazine-2-Carboxamide Derivatives

Compound Lipinski’s Rule of Five GI Absorption BBB Permeability TPSA (Ų) MLOGP HBD HBA
5a (Cl/F-substituted) 54.88 High Yes 73.32 2.85 1 6
5b (Cl-substituted) 54.88 High Yes 73.32 3.12 1 6
5d (Acetyl-substituted) 54.88 High No 73.32 2.98 1 7
N-(2-Nitrophenyl) N/A Moderate Yes 95.15 2.40 1 8

Key Observations :

  • Substituent Effects : Halogenated derivatives (5a, 5b) exhibit high gastrointestinal (GI) absorption and BBB permeability, whereas the acetylated derivative (5d) loses BBB penetration due to increased polarity from the acetyl group .
  • TPSA : All compounds meet the threshold (<140 Ų) for oral bioavailability, with nitro-substituted derivatives showing higher TPSA (95.15 Ų), possibly limiting membrane permeability .

Key Observations :

  • Antimicrobial Potency : Compound 5d demonstrates superior antibacterial activity against XDR S. Typhi compared to nitro-substituted analogs, likely due to optimized hydrophobic interactions with bacterial DNA gyrase .

Structure-Activity Relationships (SAR)

Substituent Position: Electron-withdrawing groups (e.g., Cl, NO2) at the phenyl ring enhance antibacterial activity but may reduce BBB penetration (e.g., 5d) .

Heterocyclic Linkers : Pyrimidine or pyridine rings (as in the target compound) improve metabolic stability compared to simple phenyl groups, as seen in Pyraziflumid’s fungicidal efficacy .

Hydrogen Bonding : Increased HBA (e.g., acetyl in 5d) correlates with reduced BBB permeability but enhanced enzyme inhibition due to polar interactions .

Q & A

Basic: What are the standard synthetic routes for N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions , such as nucleophilic aromatic substitution or coupling reactions between pyrazine-2-carboxylic acid derivatives and functionalized pyrimidine intermediates. Key steps include:

  • Coupling reactions using reagents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF) .
  • Amide bond formation via activation of the carboxylic acid group.
    Intermediates are characterized using TLC to monitor reaction progress and spectroscopic techniques (e.g., 1^1H/13^{13}C NMR, IR, and MS) for structural confirmation .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR : 1^1H NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, pyrimidine protons at δ ~8.5 ppm) .
  • IR : Confirms amide C=O stretch (~1669 cm1^{-1}) and N-H bonds (~3248 cm1^{-1}) .
  • X-ray crystallography : Resolves 3D structure, hydrogen bonding (e.g., N–H⋯N interactions), and polymorphism. SHELX software refines crystallographic data, addressing discrepancies in space group assignments (e.g., monoclinic vs. triclinic forms) .

Advanced: How can researchers optimize synthetic yield while adhering to green chemistry principles?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalytic systems : Use Cu/I or Pd-based catalysts for efficient coupling .
  • Flow chemistry : Enhances reproducibility and scalability while minimizing waste .
    Yield optimization requires monitoring reaction kinetics via HPLC and adjusting temperature/pH gradients .

Advanced: What strategies resolve contradictions in crystallographic data (e.g., polymorphic forms)?

  • Re-refinement : Use programs like SHELXL to reanalyze diffraction data, checking for overlooked symmetry elements .
  • Database cross-validation : Compare with Cambridge Structural Database entries to identify common packing motifs .
  • Temperature-dependent studies : Assess phase transitions (e.g., monoclinic → triclinic) via variable-temperature XRD .

Basic: What in vitro assays evaluate biological activity?

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv .
  • Enzyme inhibition : PARP-1 inhibition assays using fluorescence-based kits (e.g., Trevigen’s PARP Assay Kit) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazine core modifications?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the pyrazine C3 position to enhance target binding .
  • Bioisosteric replacement : Replace methoxy groups with trifluoromethyl to improve metabolic stability .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction sites .

Advanced: What computational approaches predict target interactions?

  • Molecular docking : AutoDock Vina or Glide screens against targets like PARP-1 (PDB: 3HEM) .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
  • QSAR models : Train models with datasets from PubChem BioAssay to predict IC50_{50} values .

Advanced: What challenges arise in synthesizing metal complexes with this compound?

  • Ligand design : Ensure pyrazine-carboxamide acts as a tridentate ligand (N,N,O coordination) .
  • Reaction conditions : Control pH to avoid hydrolysis (e.g., pH 7–8 for Cu(II) complexes) .
  • Characterization : EPR and magnetic susceptibility studies confirm metal-ligand geometry .

Advanced: How do hydrogen-bonding networks in crystal structures affect stability?

  • Intermolecular interactions : N–H⋯N and C–H⋯O bonds form R_2$$^2(10) ring motifs, enhancing lattice stability .
  • Polymorph impact : Monoclinic forms (P21_1/c) exhibit tighter packing than triclinic, influencing solubility .
  • Thermal analysis : DSC identifies stable polymorphs for formulation .

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